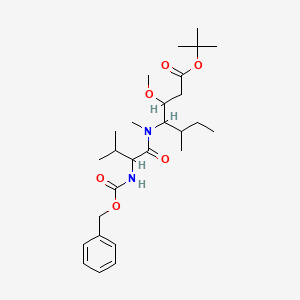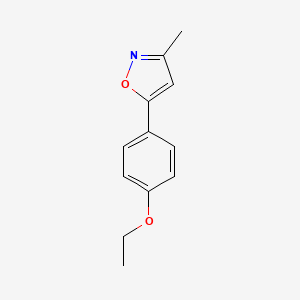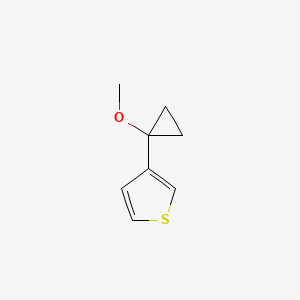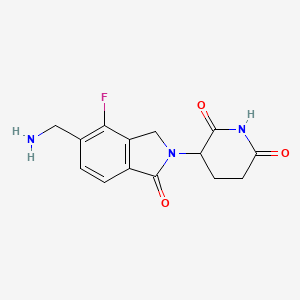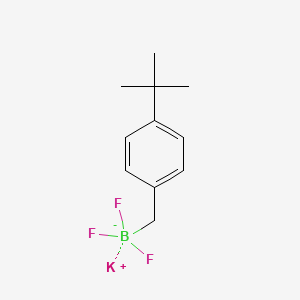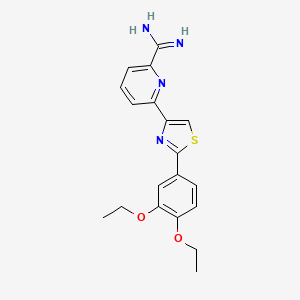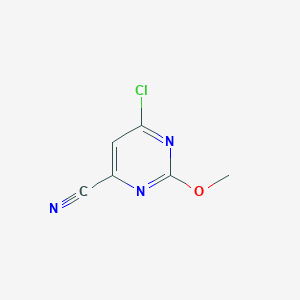
6-Chloro-2-methoxypyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methoxypyrimidine-4-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxypyrimidine-4-carbonitrile typically involves the chlorination of 4,6-dimethoxypyrimidine-2-carbonitrile. The process can be summarized as follows:
Starting Material: 4,6-Dimethoxypyrimidine-2-carbonitrile.
Chlorination: The starting material is chlorinated using N-chlorosuccinimide (NCS) to yield 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile.
Methoxylation: The intermediate is then subjected to methoxylation to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale chlorination and methoxylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxypyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Aldehydes or acids.
Reduction: Amines.
Scientific Research Applications
6-Chloro-2-methoxypyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxypyrimidine-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyrimidine: Similar in structure but lacks the nitrile group.
2-Chloro-6-methoxypyrimidine-4-carbonitrile: Similar but with different substitution patterns.
Uniqueness
6-Chloro-2-methoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups, along with the nitrile functionality, makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
6-chloro-2-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O/c1-11-6-9-4(3-8)2-5(7)10-6/h2H,1H3 |
InChI Key |
QSJUUKDSUDPXJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
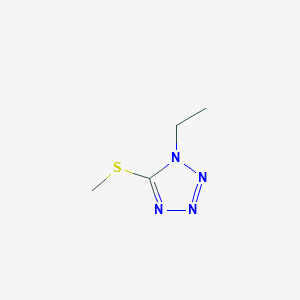
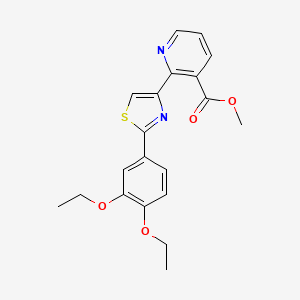
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
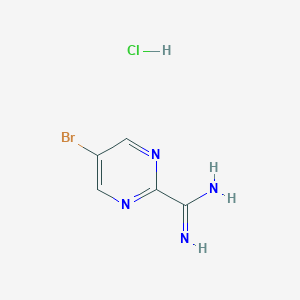
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

